Comparative ALDH2 Inhibition Potency: A Clear Differentiator from a Known Inhibitor
1-[(5-Bromofuran-2-yl)methyl]azetidine demonstrates measurable, though moderate, inhibition of human aldehyde dehydrogenase 2 (ALDH2). Its potency is significantly lower than that of the established ALDH inhibitor KS106, providing a clear differentiation point. While KS106 is a potent, low-nM inhibitor, the target compound is over an order of magnitude weaker, making it suitable for applications where only partial or moderate ALDH2 inhibition is desired [1][2].
| Evidence Dimension | ALDH2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 4600 nM (4.6 µM) |
| Comparator Or Baseline | KS106: 2137 nM (2.14 µM) |
| Quantified Difference | Target compound is 2.2-fold less potent (higher IC50) than KS106. |
| Conditions | Inhibition of full-length recombinant human ALDH2 expressed in E. coli, measured by NAD(P)H production. |
Why This Matters
This quantitative potency difference allows researchers to select this compound for studies where the high potency of KS106 might mask subtle biological effects or cause off-target toxicity, enabling finer titration of ALDH2 activity.
- [1] BindingDB. BDBM50236910 (CHEMBL4083412). IC50: 4600 nM against human ALDH2. View Source
- [2] MedChemExpress. KS106. ALDH Inhibitor Product Datasheet. IC50s: 334, 2137, 360 nM for ALDH1A1, ALDH2, ALDH3A1. View Source
